N-Acetylphenylephrine

Overview

Description

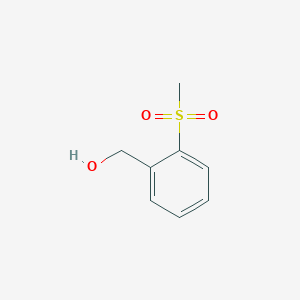

N-Acetylphenylephrine (NAP) is a synthetic chemical compound used in a variety of scientific applications, including research, industrial processes, and medical treatments. NAP is an aromatic compound and is a derivative of the naturally occurring phenylephrine. It is used in a wide range of laboratory and medical experiments due to its ability to act as a powerful stimulant, a decongestant, and an anti-inflammatory.

Scientific Research Applications

1. Therapeutic Applications in Various Clinical Settings

N-Acetylphenylephrine, similar to N-acetylcysteine, has diverse clinical applications. N-acetylcysteine is used as an antidote for acetaminophen overdose and has shown promise in treating chronic obstructive pulmonary disease, preventing contrast-induced kidney damage, treating pulmonary fibrosis, and aiding fertility in polycystic ovary syndrome (Millea, 2009).

2. Neurological and Psychiatric Disorders

N-acetylcysteine has demonstrated potential in treating neurological disorders like Alzheimer's and Parkinson's diseases, as well as various psychiatric conditions such as addiction, schizophrenia, and bipolar disorder. This is attributed to its role in modulating pathways related to oxidative stress, apoptosis, mitochondrial function, and neurotransmitter regulation (Deepmala et al., 2015), (Dean et al., 2011).

3. Antioxidant and Anti-inflammatory Properties

N-Acetylcysteine serves as a precursor to glutathione, an important antioxidant in the body, and shows significant antioxidant and anti-inflammatory activities. These properties make it valuable in addressing disorders associated with oxidative stress and inflammation (Atkuri et al., 2007).

4. Potential in Neurodegenerative Diseases

N-Acetylcysteine has been evaluated for its neuroprotective potential in the prevention of cognitive aging and dementia, especially in Parkinson’s and Alzheimer’s diseases. Its cost-effectiveness and lack of significant side effects make it a promising compound for these applications (Tardiolo et al., 2018).

Safety and Hazards

Mechanism of Action

Target of Action

N-Acetylphenylephrine, similar to its parent compound Phenylephrine, primarily targets the alpha-1 adrenergic receptors . These receptors play a crucial role in the regulation of blood pressure and pupil dilation .

Mode of Action

As an alpha-1 adrenergic agonist , this compound interacts with its targets to mediate vasoconstriction and mydriasis . This interaction depends on the route and location of administration .

Biochemical Pathways

It’s known that alpha-1 adrenergic agonists like phenylephrine can affect various pathways, including thePI3K/AKT signaling pathway . This pathway plays a significant role in cell survival and growth .

Pharmacokinetics

Phenylephrine, its parent compound, is known to have a rapid onset of action and a half-life of 21-34 hours . It’s also known that Phenylephrine has a bioavailability of 38% through the gastrointestinal tract . These properties may influence the bioavailability of this compound.

properties

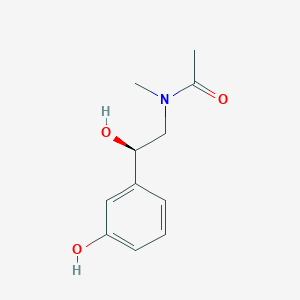

IUPAC Name |

N-[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-8(13)12(2)7-11(15)9-4-3-5-10(14)6-9/h3-6,11,14-15H,7H2,1-2H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSJFSDYUAXAPLF-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)CC(C1=CC(=CC=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N(C)C[C@@H](C1=CC(=CC=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40207692 | |

| Record name | N-Acetylphenylephrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40207692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

58952-80-0 | |

| Record name | N-Acetylphenylephrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058952800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetylphenylephrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40207692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does N-acetylphenylephrine compare to phenylephrine in terms of its effect on blood pressure in rats?

A1: The study indicates that this compound exhibits a much weaker effect on blood pressure compared to its parent compound, phenylephrine. In fact, after pretreatment with chlorisondamine, this compound demonstrated almost negligible potency (0.01) in raising blood pressure compared to adrenaline (100) and phenylephrine (37) []. This suggests that the N-acetylation of phenylephrine significantly reduces its ability to elevate blood pressure in this experimental setting.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

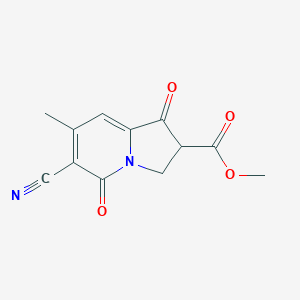

![6'-Cyano-2',3'-dihydro-5'-oxo-spiro[1,3-dioxolane-2,1'(5'H)-indolizine]-7'-acetic Acid Ethyl Ester](/img/structure/B121252.png)

![[(7S,8S)-7-benzoyloxy-7,8,9,10-tetrahydrobenzo[a]pyren-8-yl] benzoate](/img/structure/B121270.png)

![9,10-Dihydrobenzo[a]pyrene](/img/structure/B121272.png)

![2-[2,5-Bis(chloromethyl)-3,4-dihydroxyoxolan-2-yl]oxy-6-(chloromethyl)oxane-3,4,5-triol](/img/structure/B121276.png)